molecular formula C21H32N4O2S2 B12246936 2-[(4-Methyl-6-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}pyrimidin-2-yl)sulfanyl]-1-(4-methylpiperidin-1-yl)ethan-1-one

2-[(4-Methyl-6-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}pyrimidin-2-yl)sulfanyl]-1-(4-methylpiperidin-1-yl)ethan-1-one

Cat. No.: B12246936
M. Wt: 436.6 g/mol
InChI Key: BRDNREZGGATKMX-UHFFFAOYSA-N
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Description

This compound is a sulfur-containing heterocyclic organic molecule featuring a pyrimidine core substituted with two 4-methylpiperidin-1-yl ethanone moieties via sulfanyl (-S-) linkages. The pyrimidine ring (a six-membered aromatic heterocycle with two nitrogen atoms) and the 4-methylpiperidine groups (a saturated six-membered nitrogen ring with a methyl substituent) confer unique electronic and steric properties. The sulfanyl bridges enhance molecular rigidity and may influence redox reactivity or intermolecular interactions .

Properties

Molecular Formula

C21H32N4O2S2

Molecular Weight

436.6 g/mol

IUPAC Name

2-[6-methyl-2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanylpyrimidin-4-yl]sulfanyl-1-(4-methylpiperidin-1-yl)ethanone

InChI

InChI=1S/C21H32N4O2S2/c1-15-4-8-24(9-5-15)19(26)13-28-18-12-17(3)22-21(23-18)29-14-20(27)25-10-6-16(2)7-11-25/h12,15-16H,4-11,13-14H2,1-3H3

InChI Key

BRDNREZGGATKMX-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C(=O)CSC2=NC(=NC(=C2)C)SCC(=O)N3CCC(CC3)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Methyl-6-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}pyrimidin-2-yl)sulfanyl]-1-(4-methylpiperidin-1-yl)ethan-1-one typically involves multiple steps. The initial step often includes the preparation of the pyrimidine core, followed by the introduction of the sulfanyl and piperidine groups through nucleophilic substitution reactions. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Methyl-6-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}pyrimidin-2-yl)sulfanyl]-1-(4-methylpiperidin-1-yl)ethan-1-one can undergo various chemical reactions including:

    Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The piperidine and pyrimidine rings can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl groups can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols.

Scientific Research Applications

2-[(4-Methyl-6-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}pyrimidin-2-yl)sulfanyl]-1-(4-methylpiperidin-1-yl)ethan-1-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including its ability to interact with specific molecular targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(4-Methyl-6-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}pyrimidin-2-yl)sulfanyl]-1-(4-methylpiperidin-1-yl)ethan-1-one involves its interaction with specific molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

  • Compound A: 2-[[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-methylpiperidin-1-yl)ethanone (CAS: 851129-74-3) Key Differences: Replaces the pyrimidine ring with a 1,3,4-oxadiazole (a five-membered heterocycle with two nitrogen and one oxygen atom) and introduces a benzodioxin substituent. Impact: The oxadiazole’s electron-withdrawing nature may reduce aromaticity compared to pyrimidine, altering solubility and binding affinity.
  • Compound B: 1-(4-Methylpiperidin-1-yl)-2-[(4-methyl-6-sulfanylpyrimidin-2-yl)sulfanyl]ethanone Key Differences: Lacks the ethanone-linked 4-methylpiperidine substituent on the sulfanyl bridge. Impact: Reduced steric bulk may increase conformational flexibility and solubility but decrease target-binding specificity .

Substituent Effects

  • 4-Methylpiperidine vs.
  • Sulfanyl (-S-) vs.

Physicochemical Properties

Property Target Compound Compound A Compound B
Molecular Weight (g/mol) ~490 (estimated) 443.49 ~350 (estimated)
Key Functional Groups Pyrimidine, sulfanyl, piperidine Oxadiazole, benzodioxin Pyrimidine, sulfanyl
Predicted LogP ~2.5 (moderately hydrophobic) ~3.1 (higher hydrophobicity) ~1.8 (more polar)
Solubility in Water Low (due to piperidine methyl) Very low Moderate

Reactivity and Stability

  • The pyrimidine ring’s electron-deficient nature may undergo nucleophilic aromatic substitution at the 4- and 6-positions, whereas the oxadiazole in Compound A is more prone to hydrolysis under acidic conditions .
  • The sulfanyl bridges in the target compound could participate in redox reactions or metal coordination, a feature less prominent in ether-linked analogues .

Research Implications and Gaps

Further experimental work is needed to validate its biological activity, stability, and synthetic scalability.

Biological Activity

The compound 2-[(4-Methyl-6-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}pyrimidin-2-yl)sulfanyl]-1-(4-methylpiperidin-1-yl)ethan-1-one is a complex organic molecule that has garnered interest in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of the compound is C18H25N3O2S2C_{18}H_{25}N_3O_2S_2, indicating a significant presence of sulfur and nitrogen atoms, which are often critical for biological interactions. The structure includes piperidine rings and pyrimidine derivatives, which are known for their diverse biological activities.

Anticancer Properties

Recent studies have indicated that compounds with similar structures exhibit anticancer activities. For instance, a study identified a novel anticancer compound through screening drug libraries on multicellular spheroids, highlighting the potential of pyrimidine derivatives in cancer therapy . Although specific data on the compound is limited, its structural similarities suggest potential efficacy against various cancer cell lines.

Antimicrobial Activity

A related class of compounds has shown promise as antimicrobial agents. For example, derivatives containing piperidine rings have been evaluated for their activity against bacterial strains such as Xanthomonas axonopodis and Ralstonia solanacearum . While direct studies on the target compound's antimicrobial properties are lacking, the presence of piperidine suggests it may possess similar activities.

Enzyme Inhibition

The compound's structural features may allow it to act as an inhibitor of specific enzymes. Research on piperidine derivatives has revealed their potential as inhibitors of α-glucosidase, which is relevant in managing diabetes. Compounds with similar motifs have demonstrated significant inhibition rates compared to standard references like acarbose .

Data Summary

Property Value
Molecular FormulaC18H25N3O2S2C_{18}H_{25}N_3O_2S_2
Molecular Weight357.54 g/mol
Anticancer ActivityPotential (based on analogs)
Antimicrobial ActivityPotential (based on analogs)
Enzyme Inhibitionα-glucosidase inhibition

Case Studies

  • Anticancer Screening : A study conducted by Walid Fayad et al. screened various compounds for anticancer activity using multicellular spheroids. The results indicated that certain pyrimidine derivatives exhibited significant cytotoxic effects against cancer cell lines, suggesting that our compound may similarly be effective .
  • Enzyme Inhibition Research : In a study focused on piperidine derivatives, researchers synthesized multiple compounds and tested their inhibitory effects on α-glucosidase. The findings showed that modifications in the piperidine structure could enhance inhibitory activity, implying that our compound might also be optimized for similar effects .

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